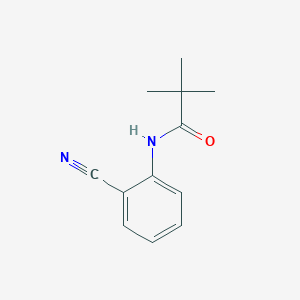

2'-Cyano-2,2-dimethylpropionanilide

Description

2'-Cyano-2,2-dimethylpropionanilide is a substituted propionanilide derivative characterized by a cyano (-CN) group at the 2' position of the anilide ring and two methyl (-CH₃) groups on the adjacent carbons of the propionyl moiety. This structural configuration imparts distinct electronic and steric properties, making it a compound of interest in organic synthesis and agrochemical research.

Properties

CAS No. |

81102-88-7 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N-(2-cyanophenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C12H14N2O/c1-12(2,3)11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,1-3H3,(H,14,15) |

InChI Key |

UTEFQTWRANORDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Cyano-2,2-dimethylpropionanilide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production methods for 2’-Cyano-2,2-dimethylpropionanilide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2’-Cyano-2,2-dimethylpropionanilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed:

Oxidation: Formation of oxides and other oxygenated derivatives.

Reduction: Formation of amines and related compounds.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2’-Cyano-2,2-dimethylpropionanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Cyano-2,2-dimethylpropionanilide involves its interaction with specific molecular targets and pathways. The cyano group and the aromatic ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2'-Cyano-2,2-dimethylpropionanilide with three analogs: 2'-Benzyl-2,2-dimethylpropionanilide, 4'-Trifluoromethyl-2,2-dimethylpropionanilide, and Cyantraniliprole. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Molecular Comparison

*Calculated from synthesis data in (37 g for 0.15 mol).

Structural and Electronic Differences

- 2'-Cyano vs. 2'-Benzyl: The cyano group is a strong electron-withdrawing substituent, enhancing electrophilicity at the anilide ring. In contrast, the benzyl group in 2'-Benzyl-2,2-dimethylpropionanilide introduces steric bulk and lipophilicity, favoring hydrophobic interactions .

- 2'-Cyano vs. 4'-Trifluoromethyl: The trifluoromethyl group (-CF₃) in the 4' position provides both electron-withdrawing and steric effects, altering reactivity in cross-coupling reactions (e.g., lithiation with n-butyllithium in THF/hexane) .

- Comparison with Cyantraniliprole: Cyantraniliprole shares the cyano group but incorporates a pyrazole-carboxanilide backbone, enabling insecticidal activity via ryanodine receptor modulation. This highlights how minor structural changes (e.g., addition of halogens or carbamoyl groups) drastically alter bioactivity .

Biological Activity

2'-Cyano-2,2-dimethylpropionanilide, also known by its CAS number 81102-88-7, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H14N2O

- Molecular Weight : 202.25 g/mol

- IUPAC Name : 2'-cyano-2,2-dimethylpropionanilide

The biological activity of 2'-cyano-2,2-dimethylpropionanilide is primarily attributed to its interaction with various biological targets. The compound may exert its effects through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular processes.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.

- Gene Expression Alteration : It can affect the expression of genes related to its biological activity, leading to altered cellular responses.

Biological Activities

Research has indicated that 2'-cyano-2,2-dimethylpropionanilide exhibits a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Preliminary research suggests that 2'-cyano-2,2-dimethylpropionanilide may have anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing cytotoxic effects that warrant further investigation.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2'-cyano-2,2-dimethylpropionanilide:

- Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against common pathogens.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Results : The compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

- Cytotoxicity Assay :

- Objective : To determine the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to evaluate cell viability.

- Results : The compound showed a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.